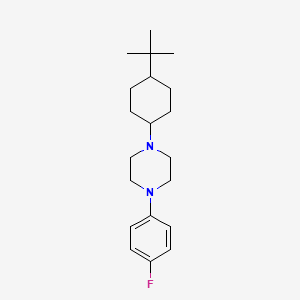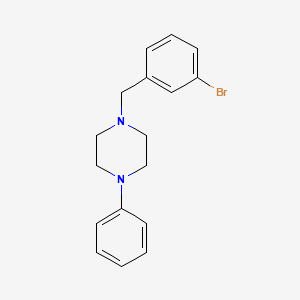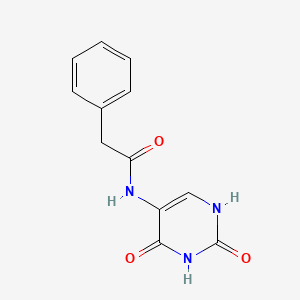
1-(4-tert-butylcyclohexyl)-4-(4-fluorophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(4-tert-butylcyclohexyl)-4-(4-fluorophenyl)piperazine and its analogs often involves strategic incorporation of the piperazine scaffold due to its medicinal significance. A review on the anti-mycobacterial activity and structure-activity relationship (SAR) of piperazine derivatives highlights the methodological diversity and innovation in synthesizing these compounds. For instance, modifications on the piperazine nucleus have shown to significantly influence their activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This suggests that the synthesis approaches are not only aimed at structural development but also at enhancing biological efficacy (Girase et al., 2020).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is a cornerstone in determining their pharmacological profiles. The structural elucidation and modifications, particularly on the piperazine ring, have been a subject of extensive research to optimize therapeutic outcomes. A comprehensive review on the structure-activity relationship of piperazine indicates that slight alterations in substitution patterns can lead to significant differences in medicinal potential. This underscores the importance of molecular structure analysis in the development of piperazine-based therapeutic agents (Rathi et al., 2016).
Chemical Reactions and Properties
Piperazine derivatives engage in a variety of chemical reactions, contributing to their versatility in drug design and synthesis. The role of arylalkyl substituents in enhancing the binding affinity and selectivity of piperazine-based agents at D2-like receptors has been documented, indicating the complex interplay of chemical reactions in defining their pharmacological profiles (Sikazwe et al., 2009).
Physical Properties Analysis
The physical properties of 1-(4-tert-butylcyclohexyl)-4-(4-fluorophenyl)piperazine, such as solubility and stability, play a crucial role in its pharmacokinetic and pharmacodynamic profiles. It is evident from the literature that addressing issues related to solubility and bioavailability is vital for the effective utilization of piperazine derivatives in therapeutic applications (Chopra et al., 2023).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including reactivity and bonding characteristics, are fundamental in their mechanism of action. For instance, the N-dealkylation of arylpiperazine derivatives has been linked to their metabolic pathways, illustrating the importance of chemical properties in understanding their pharmacological effects and potential toxicity (Caccia, 2007).
Propriétés
IUPAC Name |
1-(4-tert-butylcyclohexyl)-4-(4-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31FN2/c1-20(2,3)16-4-8-18(9-5-16)22-12-14-23(15-13-22)19-10-6-17(21)7-11-19/h6-7,10-11,16,18H,4-5,8-9,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHMSVAMMHSEDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylcyclohexyl)-4-(4-fluorophenyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cyclohexyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5674828.png)
![8-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5674841.png)
![2-[(3-methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5674842.png)
![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[(phenylthio)acetyl]piperidine](/img/structure/B5674845.png)
![{3-(2-methoxyethyl)-1-[3-(methylsulfonyl)benzoyl]-3-piperidinyl}methanol](/img/structure/B5674853.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-8-(4,4,4-trifluorobutanoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5674861.png)
![9-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5674871.png)

![methyl N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]-beta-alaninate](/img/structure/B5674898.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B5674901.png)

![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B5674915.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5674922.png)
![1-(3,5-dimethylphenyl)-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-2-piperazinone](/img/structure/B5674931.png)